E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline
CAS No.:
Cat. No.: VC18390312
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11ClN2O2 |
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Molecular Weight | 262.69 g/mol |
IUPAC Name | 2-chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
Standard InChI | InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3/b4-3+ |
Standard InChI Key | AGSLHRHNGPJUFV-ONEGZZNKSA-N |
Isomeric SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=C[N+](=O)[O-] |
Introduction
Synthesis and Production
Synthetic Routes
The synthesis of E-2-chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline typically involves Knoevenagel condensation between 2-chloro-6,7-dimethylquinoline-3-carbaldehyde and nitroethane or nitromethane under acidic or basic conditions . Key steps include:
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Quinoline Core Formation: Friedländer annulation to construct the quinoline backbone.
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Aldehyde Introduction: Vilsmeier-Haack formylation to install the carbaldehyde group at position 3 .
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Nitrovinylation: Condensation with nitroethane via Knoevenagel reaction, often catalyzed by eco-friendly solvents like 1,3-dimethylurea/L-(+)-tartaric acid (DMU/LTA) to enhance efficiency .
Optimization and Scalability
Industrial synthesis is facilitated by companies like DAYANG CHEM, which offer scalable production from research-grade to bulk quantities. Recent advances emphasize catalyst-free protocols and green solvents to reduce environmental impact .
Table 1: Key Synthetic Parameters
Parameter | Details | Source |
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Reaction Medium | DMU/LTA deep eutectic solvent | |
Yield | 60–80% (optimized conditions) | |
Purification | Recrystallization (ethyl acetate/hexane) |
Structural and Chemical Properties
Molecular Characteristics
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IUPAC Name: 2-Chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline
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Stereochemistry: E-configuration confirmed by NMR coupling constants (J = 15–16 Hz for vinyl protons) .
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Crystal Structure: Monoclinic P2₁/n space group; dihedral angle of 5.75° between quinoline and styryl rings, indicating near-planar geometry .
Physicochemical Data
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pKa: -0.61 ± 0.50 (indicative of strong electron-withdrawing nitro group) .
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Solubility: Lipophilic (LogP = 4.28), soluble in DMSO, DMF, and chlorinated solvents .
Table 2: Spectroscopic Data
Technique | Key Signals | Reference |
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¹H NMR (CDCl₃) | δ 8.37 (d, J = 16 Hz, CH=CH), 2.58 (s, CH₃) | |
IR (KBr) | 1628 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂) |
Biological Activities and Applications
Anticancer Properties
In vitro studies on similar styrylquinolines demonstrate cytotoxicity against A549 (lung), HT29 (colon), and T24 (bladder) cancer cells (IC₅₀ = 2.38–9.86 μM) . Activity correlates with electron-withdrawing substituents enhancing DNA intercalation .
Other Applications
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Proteomics Research: Used as a fluorescent probe due to extended π-conjugation .
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Materials Science: Potential in organic semiconductors and nonlinear optical materials .
Future Directions
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